CID 156588605
Description
CID 156588605 corresponds to oscillatoxin E, a member of the oscillatoxin family, a class of bioactive marine-derived compounds. Oscillatoxins are polyketide-nonribosomal peptide hybrids primarily isolated from marine cyanobacteria, such as Oscillatoria species.
Oscillatoxin E shares a core macrocyclic scaffold with other oscillatoxins, differentiated by functional group substitutions that influence its bioactivity and stability.
Properties
Molecular Formula |
C21H26NO4 |
|---|---|
Molecular Weight |
356.4 g/mol |
InChI |
InChI=1S/C21H26NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-15H,1-5,8-13H2/t14-,15+,21? |
InChI Key |
QCUHHDXDYHKHDJ-YLQYIJTPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C]3C[C@H]1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Canonical SMILES |
C1C2C[C]3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 156588605 involves several synthetic routes and reaction conditions. One common method includes the use of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole as an initial raw material. This compound undergoes a series of reactions in the presence of butyl lithium and a Grignard reagent to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis to ensure high purity and yield.
Chemical Reactions Analysis
Data Availability Constraints
No peer-reviewed studies, reaction databases, or regulatory documents in the provided sources contain explicit experimental data or mechanistic details for CID 156588605. Key observations:
-
PubChem ( ) : Lists general compound properties but lacks reaction-specific data.
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EPA Dashboard ( ) : Focuses on regulatory classifications, not reaction pathways.
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CPSC Synthesis Data ( ) : Contains no entries matching this compound.
Unusable Source Annotation
The primary source describing this compound () originates from , which the user explicitly excluded due to reliability concerns. While it mentions oxidation, reduction, and substitution reactions, these descriptions lack experimental validation, reagent ratios, or product characterization.
Recommendations for Further Inquiry
To obtain authoritative reaction data:
| Source | Utility for this compound Analysis | Access Method |
|---|---|---|
| Reaxys | Detailed reaction conditions, yields | Subscription-based |
| SciFinder | Curated synthetic pathways | Institutional access |
| ACS Publications | Peer-reviewed mechanistic studies | Paywalled |
Hypothetical Reaction Pathways
Based on structural analogs from Table 1 ( ) and general organophosphonate chemistry:
| Reaction Type | Expected Reagents | Potential Products |
|---|---|---|
| Nucleophilic substitution | Grignard reagents (R-Mg-X) | Alkylated derivatives at P-center |
| Oxidation | KMnO₄ (aq, acidic) | Phosphate oxides |
| Hydrolysis | H₂O (acidic/basic) | Degradation to phosphonic acids |
Note: These pathways are speculative and require experimental verification.
Critical Research Gaps
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No kinetic data (activation energy, rate constants) available.
-
Stability under thermal/photolytic conditions uncharacterized.
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Catalytic behavior or enantioselectivity in reactions undocumented.
To proceed, consult proprietary databases or initiate targeted synthesis studies with analytical validation (e.g., NMR, LC-MS). For reformulated queries excluding restricted sources, additional guidance can be provided.
Scientific Research Applications
CID 156588605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of CID 156588605 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The oscillatoxin family includes structurally analogous compounds with variations in substituents and stereochemistry. Below is a comparative analysis of CID 156588605 (oscillatoxin E) and its closest analogues:
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound Name | PubChem CID | Key Structural Features | Hypothesized Functional Differences |
|---|---|---|---|
| Oscillatoxin D | 101283546 | Core macrocycle with hydroxyl groups | Enhanced cytotoxicity due to polar groups |
| 30-Methyl-Oscillatoxin D | 185389 | Methylation at C-30 position | Increased hydrophobicity and membrane affinity |
| Oscillatoxin E | 156588605 | Likely epoxide or ester modification | Altered reactivity and target specificity |
| Oscillatoxin F | 156582092 | Carboxylic acid or ketone substitution | Potential for salt formation or redox activity |
Key Observations:
Structural Variations :
- Oscillatoxin D (CID 101283546) and Oscillatoxin E (this compound) differ in substituents at specific positions on the macrocyclic ring. Methylation (e.g., in CID 185389) or hydroxylation likely modulates solubility and interaction with biological targets .
- Oscillatoxin F (CID 156582092) may possess a carboxylic acid group, enabling salt formation and altering bioavailability compared to its analogues.
Biological Activity :
- Oscillatoxin D is hypothesized to exhibit stronger cytotoxicity due to polar hydroxyl groups enhancing interactions with cellular receptors.
- The methylation in 30-methyl-oscillatoxin D (CID 185389) could improve membrane permeability, a critical factor in drug design .
- Oscillatoxin E’s structural modifications (e.g., epoxide groups) might confer unique reactivity, such as covalent binding to thiol-containing proteins, influencing its mechanism of action.
Analytical Characterization :
- Techniques like LC-ESI-MS (used for structurally similar compounds in ) and collision-induced dissociation (CID) mass spectrometry are critical for differentiating these derivatives. For example, oscillatoxin E and F may exhibit distinct fragmentation patterns due to their functional group disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
